molecular formula C20H25N3O B15147991 (S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine

(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine

Cat. No.: B15147991
M. Wt: 323.4 g/mol
InChI Key: RIEKOKLABHBCGI-QPWZMSJCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure and the introduction of the quinoline moiety. Common synthetic routes involve:

    Formation of the Bicyclic Structure: This step often involves cyclization reactions under specific conditions to form the azabicyclo[2.2.2]octane core.

    Introduction of the Quinoline Moiety: This is achieved through various coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of reduced bicyclic structures.

Scientific Research Applications

(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimalarial agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with nucleic acids and proteins, leading to various biological effects. The bicyclic structure contributes to the compound’s stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Another cinchona alkaloid with antimalarial properties.

    Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.

    Cinchonine: A related alkaloid with similar chemical properties.

Uniqueness

(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine is unique due to its specific stereochemistry and the presence of both the bicyclic and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine

InChI

InChI=1S/C20H25N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13-,14?,19?,20-/m0/s1

InChI Key

RIEKOKLABHBCGI-QPWZMSJCSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3C[C@@H]4C=C)N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N

Origin of Product

United States

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